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molecular formula C10H9NO2 B3342471 4-Cyanobenzyl acetate CAS No. 21388-95-4

4-Cyanobenzyl acetate

Cat. No. B3342471
M. Wt: 175.18 g/mol
InChI Key: GNYSLHQZULGATB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06187945B1

Procedure details

p-Cyanobenzylamine (13.2 g), water (18 g), and methylene chloride (18 g) were mixed, and the mixture was stirred with cooling with ice. Acetic acid (18 g) was added to the mixture. Subsequently, a 20 wt % aqueous solution (51.8 g) of sodium nitrite was added dropwise to the mixture over a one hour period. The mixture was stirred at the same temperature for four hours. The reaction mixture was subjected to extraction with methylene chloride, and the organic solvent was concentrated. Water was added to the concentrated solution, and the residual organic solvent was removed through distillation, to thereby obtain 14.7 g of p-cyanobenzyl acetate (yield 84%). The purity of the product was 98%.
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
51.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH2:8])=[CH:5][CH:4]=1)#N.O.C(Cl)Cl.N([O-])=O.[Na+].[C:19]([OH:22])(=[O:21])[CH3:20]>>[C:19]([O:22][CH2:1][C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][CH:4]=1)(=[O:21])[CH3:20] |f:3.4|

Inputs

Step One
Name
Quantity
13.2 g
Type
reactant
Smiles
C(#N)C1=CC=C(CN)C=C1
Name
Quantity
18 g
Type
reactant
Smiles
O
Name
Quantity
18 g
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
aqueous solution
Quantity
51.8 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
18 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling with ice
STIRRING
Type
STIRRING
Details
The mixture was stirred at the same temperature for four hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was subjected to extraction with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
the organic solvent was concentrated
ADDITION
Type
ADDITION
Details
Water was added to the concentrated solution
CUSTOM
Type
CUSTOM
Details
the residual organic solvent was removed through distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC1=CC=C(C=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 14.7 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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